molecular formula C11H12FNO3 B12115659 Butanoic acid, 4-[(2-fluorobenzoyl)amino]- CAS No. 257952-12-8

Butanoic acid, 4-[(2-fluorobenzoyl)amino]-

Cat. No.: B12115659
CAS No.: 257952-12-8
M. Wt: 225.22 g/mol
InChI Key: VUSRTHLMUBEKAJ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is an organic compound with the molecular formula C({11})H({12})FNO(_{3}) It is characterized by the presence of a butanoic acid backbone with a 2-fluorobenzoyl group attached via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(2-fluorobenzoyl)amino]- typically involves the following steps:

  • Formation of the Amide Bond: : The initial step involves the reaction of 2-fluorobenzoic acid with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Butanoic acid, 4-[(2-fluorobenzoyl)amino]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO({4})) or chromium trioxide (CrO({3})) to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4})), leading to the formation of alcohols or amines.

  • Substitution: : The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH(_{3})) in methanol.

Common Reagents and Conditions

    Oxidation: KMnO({3}) in acetic acid.

    Reduction: LiAlH({4}) in ethanol.

    Substitution: NaOCH(_{3}) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Butanoic acid, 4-[(2-fluorobenzoyl)amino]- has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and neurological disorders.

  • Materials Science: : The compound can be used as a building block in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or fluorescence.

  • Biological Studies: : It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions due to its unique structural features.

Mechanism of Action

The mechanism by which butanoic acid, 4-[(2-fluorobenzoyl)amino]- exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom in the benzoyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-aminobutanoic acid: Known for its role as a neurotransmitter in the central nervous system.

    2-Fluorobenzoic acid: Used as an intermediate in organic synthesis and pharmaceuticals.

Uniqueness

Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is unique due to the combination of the butanoic acid backbone and the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

CAS No.

257952-12-8

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

4-[(2-fluorobenzoyl)amino]butanoic acid

InChI

InChI=1S/C11H12FNO3/c12-9-5-2-1-4-8(9)11(16)13-7-3-6-10(14)15/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15)

InChI Key

VUSRTHLMUBEKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)F

Origin of Product

United States

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